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Compound of Interest
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Cat. No.: B10831315 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Glucose transporter 8 (GLUT8), encoded by the SLC2A8 gene, is a facilitative glucose

transporter involved in insulin-stimulated glucose uptake in specific tissues. Its role in various

physiological and pathological processes, including metabolic regulation and cancer, has made

it an attractive target for therapeutic intervention. SW157765 is a selective inhibitor of GLUT8,

making it a valuable tool for studying the transporter's function and for the development of

novel therapeutics. These application notes provide detailed protocols for measuring the

inhibition of GLUT8 by SW157765 using a cell-based glucose uptake assay.

Quantitative Data Summary
The inhibitory activity of SW157765 on GLUT8 has been characterized by its half-maximal

inhibitory concentration (IC50) and its binding affinity (Kd).
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Compound Target Assay Type Value Reference

SW157765
GLUT8

(SLC2A8)
Binding Affinity Kd: 200 nM [1]

SW157765
GLUT8

(SLC2A8)

[³H]-2-

Deoxyglucose

Uptake

IC50: 1.2 µM

SW157765
GLUT2

(SLC2A2)

[³H]-2-

Deoxyglucose

Uptake

IC50: 1.5 µM

GLUT8 Signaling Pathway
GLUT8 translocation to the plasma membrane and subsequent glucose uptake can be initiated

by insulin-like growth factor 1 (IGF-1) signaling. This pathway involves the activation of the IGF-

1 receptor (IGF-1R), leading to the recruitment of Insulin Receptor Substrate (IRS) and the

subsequent activation of the PI3K/Akt signaling cascade. Furthermore, GLUT8 is implicated in

metabolic and inflammatory signaling, with connections to the Peroxisome Proliferator-

Activated Receptor-gamma (PPARγ) and Nuclear Factor kappa-light-chain-enhancer of

activated B cells (NFκB) pathways. PPARγ can modulate the expression of genes involved in

glucose metabolism and can also trans-repress NFκB, a key regulator of inflammation.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.probechem.com/target_GlucoseTransporter(GLUT).html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10831315?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Plasma Membrane

Cytosol

Nucleus

IGF-1R

IRS

Activates

GLUT8

Glucose

Transports

IGF-1

Binds

PI3K

Activates

Akt

Activates

GLUT8 Vesicle

Promotes
Translocation

NFκB

Inflammation

Promotes

PPARγ

Inhibits

Gene Expression
(Glucose Metabolism)

Regulates

Click to download full resolution via product page

Caption: GLUT8 signaling cascade.

Experimental Workflow: Glucose Uptake Assay
The following diagram outlines the general workflow for a [³H]-2-deoxyglucose uptake assay to

measure GLUT8 inhibition.
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1. Cell Seeding
(e.g., GLUT8-expressing HEK293 cells)

2. Serum Starvation

3. Pre-incubation with SW157765
(or vehicle control)

4. Glucose-free buffer wash

5. Incubation with [³H]-2-Deoxyglucose

6. Stop and Wash
(ice-cold buffer)

7. Cell Lysis

8. Scintillation Counting

9. Data Analysis
(IC50 determination)
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Caption: Workflow for GLUT8 inhibition assay.
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Experimental Protocols
[³H]-2-Deoxyglucose Uptake Assay for GLUT8 Inhibition
This protocol describes a method to quantify the inhibitory effect of SW157765 on GLUT8-

mediated glucose uptake using radiolabeled 2-deoxyglucose.

Materials and Reagents:

GLUT8-expressing cells (e.g., engineered HEK293 cells)

SW157765

[³H]-2-Deoxyglucose ([³H]-2-DG)

Cell culture medium (e.g., DMEM)

Fetal Bovine Serum (FBS)

Phosphate-Buffered Saline (PBS)

Krebs-Ringer-Phosphate-HEPES (KRPH) buffer

Lysis buffer (e.g., 0.1 M NaOH)

Scintillation cocktail

Multi-well cell culture plates (e.g., 24-well)

Liquid scintillation counter

Protocol:

Cell Culture and Seeding:

Culture GLUT8-expressing cells in DMEM supplemented with 10% FBS.

Seed the cells into 24-well plates at a density that will result in a near-confluent monolayer

on the day of the assay.
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Incubate at 37°C in a 5% CO₂ incubator.

Serum Starvation:

Once cells are near-confluent, gently wash the cells twice with PBS.

Replace the medium with serum-free DMEM and incubate for 4-6 hours.

Inhibitor Treatment:

Prepare serial dilutions of SW157765 in KRPH buffer.

Aspirate the serum-free medium and wash the cells once with KRPH buffer.

Add the SW157765 dilutions (and a vehicle control) to the respective wells.

Pre-incubate for 20-30 minutes at 37°C.

Glucose Uptake:

Prepare a solution of [³H]-2-DG in KRPH buffer.

Add the [³H]-2-DG solution to each well to initiate the uptake.

Incubate for a predetermined optimal time (e.g., 10-15 minutes) at 37°C.

Stopping the Reaction and Washing:

To stop the uptake, aspirate the radioactive solution and immediately wash the cells three

times with ice-cold PBS.

Cell Lysis and Scintillation Counting:

Lyse the cells by adding 0.1 M NaOH to each well and incubating for at least 30 minutes.

Transfer the lysate from each well to a scintillation vial.

Add scintillation cocktail to each vial.
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Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

Data Analysis:

Calculate the percentage of inhibition for each concentration of SW157765 compared to the

vehicle control.

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using

appropriate software (e.g., GraphPad Prism).

Competitive Binding Assay (Alternative Method)
A competitive binding assay can be used to determine the binding affinity (Ki) of SW157765 for

GLUT8. This requires a radiolabeled ligand that binds to the same site as the inhibitor.

Principle:

This assay measures the ability of unlabeled SW157765 to compete with a fixed concentration

of a radiolabeled ligand for binding to GLUT8 expressed in cell membranes.

General Protocol Outline:

Membrane Preparation:

Harvest GLUT8-expressing cells and prepare a membrane fraction through

homogenization and centrifugation.

Binding Reaction:

Incubate the cell membranes with a fixed concentration of a suitable radiolabeled ligand

and varying concentrations of unlabeled SW157765.

Allow the reaction to reach equilibrium.

Separation of Bound and Free Ligand:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b10831315?utm_src=pdf-body
https://www.benchchem.com/product/b10831315?utm_src=pdf-body
https://www.benchchem.com/product/b10831315?utm_src=pdf-body
https://www.benchchem.com/product/b10831315?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10831315?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Rapidly separate the membrane-bound radioligand from the free radioligand, typically by

vacuum filtration through a glass fiber filter.

Quantification:

Measure the radioactivity retained on the filters using a scintillation counter.

Data Analysis:

Plot the percentage of specific binding of the radioligand against the logarithm of the

SW157765 concentration.

Determine the IC50 value from the resulting competition curve.

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is

the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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